molecular formula C6H13NO2 B8186510 Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B8186510
M. Wt: 131.17 g/mol
InChI Key: VQHIGPVWBFFHFU-WDSKDSINSA-N
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Description

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the amino group yields an amine .

Scientific Research Applications

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran derivatives with amino and hydroxymethyl groups. Examples include:

  • (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
  • (3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)methanol

Uniqueness

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both an amino group and a hydroxymethyl group in a specific configuration allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(3R,4R)-3-aminooxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHIGPVWBFFHFU-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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